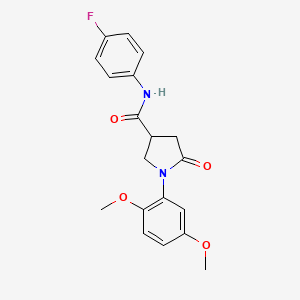

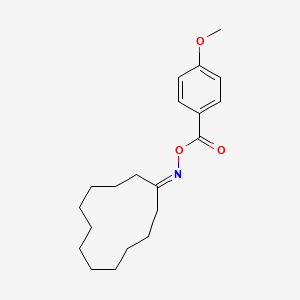

(Cyclododecylideneamino) 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Cyclododecylideneamino) 4-methoxybenzoate, also known as CDMA, is a synthetic compound that has gained significant attention in the field of scientific research. CDMA is a cyclic amino acid derivative that exhibits unique biochemical and physiological properties.

Applications De Recherche Scientifique

Spectroscopy and Photophysics Studies

- A study by Stalin and Rajendiran (2006) investigated the effects of solvents, buffer solutions of different pH, and β-cyclodextrin on the absorption and fluorescence spectra of 4-hydroxy-3-methoxybenzoic acid (Stalin & Rajendiran, 2006).

Glucosidase and Glycogen Phosphorylase Inhibitory Activities

- Research by Li et al. (2008) isolated compounds from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, and evaluated their glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).

Baclofen Antagonism in Spinal Cord

- A study by Beattie et al. (1989) explored the role of 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in antagonizing baclofen in the cat spinal cord (Beattie et al., 1989).

Enzyme Studies in Pseudomonas putida

- Bernhardt et al. (1973) studied the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system in Pseudomonas putida (Bernhardt et al., 1973).

Antidiabetic Constituents from Roylea cinerea

- Research by Bhatt et al. (2018) identified antidiabetic compounds from Roylea cinerea, including 4-methoxybenzo[b]azet-2(1H)-one, and evaluated their efficacy using in vitro and in vivo methods (Bhatt et al., 2018).

Flavor Molecule Encapsulation

- Hong, Oh, and Choy (2008) studied the encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release of flavor (Hong, Oh, & Choy, 2008).

Mécanisme D'action

Target of Action

The primary targets of (Cyclododecylideneamino) 4-methoxybenzoate are the cytochrome P450 enzymes CYP199A2 and CYP199A4 . These enzymes, found in the Rhodopseudomonas palustris strains CGA009 and HaA2, share 86% sequence identity .

Mode of Action

The compound interacts with its targets through hydrophobic and hydrogen bond interactions . The methoxy group of the compound is located over the heme iron of the enzymes, which accounts for the high activity and selectivity of these enzymes for oxidative demethylation of the substrate . Mutagenesis studies on CYP199A4 highlight the involvement of hydrophobic (Phe185) and hydrophilic (Arg92, Ser95, and Arg243) amino acid residues in the binding of para-substituted benzoates by these enzymes .

Biochemical Pathways

The compound affects the oxidative demethylation pathway . The enzymes CYP199A2 and CYP199A4 catalyze the oxidative demethylation of the compound, leading to the formation of 4-hydroxybenzoate . This process is part of a larger catabolic pathway for the utilization of 4-methoxybenzoate .

Pharmacokinetics

The compound’s interaction with the cytochrome p450 enzymes suggests that it may be metabolized in a similar manner to other substrates of these enzymes .

Result of Action

The result of the compound’s action is the conversion of 4-methoxybenzoate to 4-hydroxybenzoate . This conversion is part of the compound’s role in the catabolic pathway for the utilization of 4-methoxybenzoate .

Action Environment

The action of (Cyclododecylideneamino) 4-methoxybenzoate is influenced by environmental factors. For example, the presence of a chloride ion bound just inside the protein surface caps the entrance to the active site and protects the substrate and the heme from the external solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the ionic composition of the environment .

Propriétés

IUPAC Name |

(cyclododecylideneamino) 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-23-19-15-13-17(14-16-19)20(22)24-21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOZHZBBQODBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)

![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)

![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B2374124.png)

![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)